molecular formula C21H25N3O5S B3579623 N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE

N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B3579623
M. Wt: 431.5 g/mol
InChI Key: FKIFQIAMPRWSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of phenoxy acetamide derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a sulfonyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base.

    Formation of 3-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of piperazine: The acyl chloride is reacted with piperazine to form the intermediate 3-methylphenoxyacetyl piperazine.

    Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Final coupling: The sulfonylated intermediate is coupled with 4-aminophenylacetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating conditions such as inflammation, cancer, and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide: This compound shares a similar structure but differs in the position of the acetyl group.

    Phenoxyacetamide Derivatives: These compounds have a similar phenoxyacetamide core but may have different substituents on the aromatic ring or the piperazine moiety.

Uniqueness

N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-[4-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-16-4-3-5-19(14-16)29-15-21(26)23-10-12-24(13-11-23)30(27,28)20-8-6-18(7-9-20)22-17(2)25/h3-9,14H,10-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIFQIAMPRWSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE
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N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE
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N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE
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N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE
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N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE
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N-[4-({4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE

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